molecular formula C14H27N3O2 B12987137 N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

Cat. No.: B12987137
M. Wt: 269.38 g/mol
InChI Key: WPTRVKASVHYJAX-CPCZMJQVSA-N
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Description

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a synthetic amide derivative characterized by a cyclohexyl backbone substituted with acetyl(methyl)amino and amino-methylbutanamide groups. Its stereochemistry is defined by the (2S) configuration, which may influence its biological activity and binding affinity to target receptors.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12-,13?/m0/s1

InChI Key

WPTRVKASVHYJAX-CPCZMJQVSA-N

Isomeric SMILES

CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(=O)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthesis of the Acetyl(methyl)amino Cyclohexyl Intermediate

  • Starting Material: Cyclohexylamine or a protected cyclohexylamine derivative.
  • Acetylation and Methylation: The amino group on the cyclohexyl ring is first methylated, typically using methyl iodide or methyl sulfate under basic conditions, followed by acetylation with acetic anhydride or acetyl chloride. This step requires careful temperature control (often 0–25 °C) to avoid over-acetylation or side reactions.
  • Reaction Conditions: Solvents such as dichloromethane or acetonitrile are preferred for their inertness and ability to dissolve both reactants and products. Reaction times vary from 1 to 4 hours depending on scale and reagent concentration.
  • Purification: The crude acetyl(methyl)amino cyclohexyl intermediate is purified by silica gel chromatography using hexane/ethyl acetate mixtures to separate unreacted starting materials and side products.

Coupling with 2-Amino-3-methylbutanamide

  • Activation of the Carboxyl Group: The 2-amino-3-methylbutanamide moiety is introduced via amide bond formation. The carboxyl group of the amino acid derivative is activated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Coupling Reaction: The activated amino acid derivative is reacted with the acetyl(methyl)amino cyclohexyl intermediate under mild conditions (0–25 °C) in solvents like DMF or dichloromethane, often in the presence of a base such as DIPEA (N,N-diisopropylethylamine) to scavenge generated acids.
  • Stereochemical Control: The (2S) stereochemistry is preserved by using optically pure starting amino acid derivatives and mild reaction conditions to prevent racemization.
  • Workup and Purification: After reaction completion, the mixture is quenched with water, extracted with organic solvents, and purified by preparative chromatography or recrystallization to yield the target compound with high enantiomeric excess.

Alternative Synthetic Routes

  • Schiff Base Formation and Reduction: Some methods involve forming a Schiff base intermediate between the cyclohexyl amine and an aldehyde derivative, followed by reduction to introduce the acetyl(methyl)amino group. This approach allows for stereochemical control and can be optimized by varying reducing agents and reaction conditions.
  • Optical Resolution: If racemic mixtures are formed, optical resolution techniques such as preferential crystallization or chiral chromatography are employed to isolate the (2S) enantiomer with high purity.
Step Reagents/Conditions Temperature (°C) Solvent Time (h) Notes
Methylation of cyclohexyl amine Methyl iodide, base (e.g., K2CO3) 0–25 Acetonitrile 2–4 Control to avoid over-alkylation
Acetylation Acetic anhydride or acetyl chloride 0–25 Dichloromethane 1–3 Exothermic; slow addition recommended
Amide coupling EDCI/HATU, DIPEA 0–25 DMF or DCM 4–12 Use of optically pure amino acid
Purification Silica gel chromatography or recrystallization Ambient Hexane/EtOAc - Ensures removal of impurities
  • Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases is used to confirm enantiomeric purity.
  • Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.
  • Mass Spectrometry: HRMS confirms molecular weight and formula.
  • Optical Rotation: Measurement confirms stereochemical configuration.
  • The synthesis requires precise control of reaction parameters to maintain stereochemical integrity and avoid side reactions such as over-acetylation or racemization.
  • Purification steps are critical due to the compound’s structural similarity to potential side products.
  • The use of modern coupling reagents and mild conditions has improved yields and purity compared to older methods.
  • Optical resolution remains a valuable tool when racemization occurs or when starting materials are racemic.

The preparation of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves a multi-step synthetic route focusing on selective methylation and acetylation of a cyclohexyl amine, followed by amide bond formation with an optically pure amino acid derivative. Reaction conditions are optimized to preserve stereochemistry and maximize yield. Purification by chromatography and recrystallization ensures high purity suitable for research applications. The methods are supported by analytical data confirming structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide with analogous compounds based on structural motifs, molecular properties, and inferred biological relevance.

Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN Source
This compound (Target Compound) Not explicitly listed Inferred ~350–400 Cyclohexyl, acetyl(methyl)amino, branched amide Not provided N/A
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide C21H34N4OS 390.58 Thioureido, benzyl, cyclohexylamine 479423-21-7
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea C15H17F6N3S 385.37 Bis(trifluoromethyl)phenyl, thiourea 860994-58-7
2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide C18H28N4O6 396.44 Methoxy, nitro, branched alkylamide Not provided

Structural and Functional Differences

Backbone and Substitution Patterns: The target compound features a cyclohexyl group with acetyl(methyl)amino and amino-methylbutanamide substituents. The bis(trifluoromethyl)phenyl thiourea (CAS 860994-58-7) includes electron-withdrawing CF₃ groups, likely improving metabolic stability compared to the acetyl(methyl)amino group in the target compound .

Stereochemical Considerations :

  • The (2S) configuration in the target compound may confer selectivity for chiral receptors or enzymes, similar to the (S)-configured benzamide derivatives reported in .

Biological Activity: Nitro and alkoxy groups in the benzamide analogue (C18H28N4O6) are associated with enhanced bioactivity in prodrug systems, whereas the target compound’s acetyl(methyl)amino group may favor protease inhibition pathways . Thiourea derivatives (e.g., CAS 860994-58-7) are known for antimicrobial and anticancer properties, suggesting divergent applications compared to the target compound .

Physicochemical Properties

Property Target Compound (Inferred) Thioureido-Benzyl Derivative Bis(trifluoromethyl) Thiourea
Molecular Weight ~350–400 390.58 385.37
Polarity Moderate (amide groups) High (thioureido, benzyl) Low (CF₃ groups)
Solubility Likely polar aprotic Poor in water, soluble in DMSO Lipophilic
Metabolic Stability Moderate High (thiourea resists hydrolysis) Very high (CF₃ stabilization)

Research Findings and Implications

Synthetic Accessibility :

  • The target compound’s synthesis likely involves stereoselective cyclohexylamine functionalization, analogous to methods for (S)-configured benzamides .
  • Thiourea derivatives require thiocarbonyl transfer reagents, as seen in .

Pharmacological Potential: The acetyl(methyl)amino group may mimic natural acetylated peptides, suggesting utility in inhibiting acetyllysine-binding domains (e.g., bromodomains) . In contrast, trifluoromethylated thioureas (e.g., CAS 860994-58-7) are more suited for targeting hydrophobic enzyme pockets .

Biological Activity

N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide, also referred to as a cyclohexyl derivative of an amino acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24_{24}H35_{35}ClN4_4O4_4
  • Molecular Weight : 479.012 g/mol
  • IUPAC Name : (2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-({5-chloro-2-[(ethylcarbamoyl)methoxy]phenyl}methyl)pyrrolidine-2-carboxamide
  • CAS Number : Not available

The compound acts primarily through modulation of neurotransmitter systems, particularly influencing the dopaminergic pathways. Research indicates that it may exhibit selective antagonist properties at dopamine receptors, which are crucial in various neuropsychiatric disorders. This mechanism is particularly relevant for conditions such as schizophrenia and depression, where dopamine dysregulation is a key factor.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. For instance, a study involving HepG2 liver cancer cells demonstrated that treatment with the compound led to:

  • Cell Cycle Arrest : A significant increase in the percentage of cells in the S phase was observed, indicating that the compound inhibits cell proliferation by interfering with the cell cycle.
Concentration (μM)% Cells in S Phase
228.17
436.96
837.25
Control26.43
  • Apoptosis Induction : The compound increased the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis through a mitochondrial pathway. Activation of caspase-3 was also noted, confirming the apoptotic mechanism.

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurodegenerative diseases and mood disorders. Studies have shown that compounds with similar structures can influence:

  • Dopamine D3 Receptor Activity : Selective antagonism at this receptor type has been linked to reduced symptoms in animal models of psychosis.

Case Studies and Research Findings

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